molecular formula C14H22O3 B8559959 1-Butoxy-3-(phenylmethoxy)propan-2-ol CAS No. 86831-83-6

1-Butoxy-3-(phenylmethoxy)propan-2-ol

Cat. No.: B8559959
CAS No.: 86831-83-6
M. Wt: 238.32 g/mol
InChI Key: ZMOVOCVQXFKQEA-UHFFFAOYSA-N
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Description

1-Butoxy-3-(phenylmethoxy)propan-2-ol (CAS: 86831-83-6, EINECS 289-284-7) is a glycol ether derivative with the molecular formula C₁₄H₂₂O₃ and a molar mass of 238.32 g/mol. Its structure features a propan-2-ol backbone substituted with a butoxy group at position 1 and a phenylmethoxy (benzyloxy) group at position 2. This compound is likely used in industrial applications such as surfactants, solvents, or intermediates in organic synthesis due to its dual ether functionalities and aromatic moiety.

Properties

CAS No.

86831-83-6

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

1-butoxy-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C14H22O3/c1-2-3-9-16-11-14(15)12-17-10-13-7-5-4-6-8-13/h4-8,14-15H,2-3,9-12H2,1H3

InChI Key

ZMOVOCVQXFKQEA-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(COCC1=CC=CC=C1)O

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-butoxy-3-(phenylmethoxy)propan-2-ol as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells. For instance, a study demonstrated that derivatives of this compound could inhibit cell proliferation in breast cancer models, suggesting a promising avenue for cancer therapy development .

Modulation of Drug Resistance

This compound has also been investigated for its role in modulating multi-drug resistance in cancer therapies. By altering the biochemical pathways involved in drug metabolism, it may enhance the efficacy of existing chemotherapeutic agents, making it a valuable addition to cancer treatment regimens .

Solvent Properties

This compound serves as an effective solvent in various industrial processes due to its favorable solubility characteristics. It is particularly useful in formulations requiring a stable and non-toxic solvent system, such as coatings and adhesives.

Chemical Intermediates

In synthetic organic chemistry, this compound acts as an intermediate in the production of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in the synthesis of pharmaceuticals and agrochemicals.

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
PharmaceuticalsAnticancer agent
Drug Resistance ModulationEnhancing efficacy of chemotherapeutics
Industrial SolventUsed in coatings and adhesives
Chemical SynthesisIntermediate for complex organic compounds

Anticancer Research Study

A notable case study involved the evaluation of this compound's effects on breast cancer cell lines. The study found that the compound exhibited significant cytotoxic activity, leading to apoptosis in cancer cells while sparing normal cells from damage . This underscores its potential as a therapeutic agent.

Industrial Application Analysis

In industrial applications, this compound was used as a solvent in formulating eco-friendly coatings. The study highlighted its effectiveness compared to traditional solvents, showcasing lower toxicity and improved performance metrics.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between 1-Butoxy-3-(phenylmethoxy)propan-2-ol and related compounds:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Notes
This compound 86831-83-6 C₁₄H₂₂O₃ 238.32 Butoxy, phenylmethoxy Surfactants, synthesis intermediates
1-Butoxy-2-propanol Not specified C₇H₁₆O₂ 132.20 Butoxy, hydroxyl at position 2 Industrial solvent, coatings
1-Butoxy-3-chloro-2-propanol 16224-33-2 C₇H₁₅ClO₂ 166.65 Butoxy, chloro at position 3 Reactive intermediate in synthesis
1-(Butoxyethoxy)-2-propanol 124-16-3 C₉H₂₀O₃ 176.25 Butoxyethoxy, hydroxyl at position 2 Solvent, co-emulsifier
1-(tert-butylamino)-3-(2-methoxyphenoxy)propan-2-ol 47082-97-3 C₁₇H₂₇NO₃ 293.41 tert-butylamino, methoxyphenoxy Pharmaceutical (beta-blocker)
1-butoxy-3-(diethylamino)propan-2-ol 32972-04-6 C₁₁H₂₅NO₂ 203.32 Butoxy, diethylamino Catalysis, ion-exchange processes

Key Differences in Reactivity and Functionality

  • Phenylmethoxy vs. Chloro Substitution: Replacing the phenylmethoxy group in the target compound with a chloro group (as in 1-Butoxy-3-chloro-2-propanol) increases electrophilicity, making the latter more reactive in nucleophilic substitution reactions.
  • Amino Substitutions: Compounds like 1-(tert-butylamino)-3-(2-methoxyphenoxy)propan-2-ol exhibit pharmacological activity (e.g., β-adrenoceptor binding affinity) due to the amino group, unlike the non-amine target compound.
  • Chain Length and Solubility: The butoxyethoxy group in 1-(Butoxyethoxy)-2-propanol enhances hydrophilicity compared to the target compound, improving its utility as a co-solvent in aqueous systems.

Notes on Data Consistency

A discrepancy exists in CAS numbers for this compound: cites 100348-32-1, while lists 86831-83-6. Further verification with authoritative databases is recommended.

Preparation Methods

Alkoxylation of Epoxides

A prominent method involves the ring-opening of epoxides with alkoxide nucleophiles. For example, glycidyl benzyl ether (benzyl glycidyl ether) reacts with sodium butoxide in anhydrous DMF under argon to form 1-butoxy-3-(phenylmethoxy)propan-2-ol. The reaction proceeds via nucleophilic attack at the less hindered epoxide carbon, with typical yields of 60–75% after distillation.

Reaction Conditions :

  • Solvent : Anhydrous DMF or THF

  • Base : Sodium hydride (NaH) or sodium butoxide

  • Temperature : 80°C, 16–24 hours

  • Workup : Aqueous extraction followed by distillation

Mechanistic Insight :
The base deprotonates the alcohol to generate an alkoxide, which attacks the epoxide. Steric effects dominate regioselectivity, favoring attack at the less substituted carbon.

Williamson Ether Synthesis

Two-Step Alkylation

Williamson synthesis is widely employed due to its reliability. This method involves:

  • Formation of an Alkoxide : 3-Phenylmethoxypropan-2-ol is deprotonated with NaH.

  • Reaction with Butyl Halide : The alkoxide reacts with 1-bromobutane or 1-chlorobutane.

Example :

3-Phenylmethoxypropan-2-ol+NaHAlkoxide1-BromobutaneThis compound\text{3-Phenylmethoxypropan-2-ol} + \text{NaH} \rightarrow \text{Alkoxide} \xrightarrow{\text{1-Bromobutane}} \text{this compound}

Optimized Parameters :

  • Solvent : Tetrahydrofuran (THF)

  • Base : Sodium hydride (2.2 equiv)

  • Yield : 68–82% after column chromatography

Table 1: Williamson Synthesis Variants

Alkylating AgentBaseSolventYield (%)Reference
1-BromobutaneNaHTHF82
1-ChlorobutaneK₂CO₃DMF71
Tosylate derivativeDBUMeCN77

Chloromethylation and Subsequent Alkoxylation

Chloromethylation of Glycerol Derivatives

A patent describes the use of paraformaldehyde and HCl to generate a chloromethyl intermediate from 1-butoxy-3-(phenylmethoxy)-2-propanol. The chlorinated product is then treated with potassium acetate to yield the final compound.

Reaction Steps :

  • Chloromethylation :

    1-Butoxy-3-(phenylmethoxy)-2-propanol+paraformaldehydeHCl, CH₂Cl₂Chloromethyl intermediate\text{1-Butoxy-3-(phenylmethoxy)-2-propanol} + \text{paraformaldehyde} \xrightarrow{\text{HCl, CH₂Cl₂}} \text{Chloromethyl intermediate}
  • Acetate Formation :

    Chloromethyl intermediate+KOAcThis compound acetate\text{Chloromethyl intermediate} + \text{KOAc} \rightarrow \text{this compound acetate}

Yield : 65–70% after purification.

Alternative Methods

Catalytic Mitsunobu Reaction

Though less common, the Mitsunobu reaction has been adapted using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 3-phenylmethoxypropan-2-ol with butanol. However, yields are modest (50–55%) due to competing side reactions.

Enzymatic Kinetic Resolution

A novel approach involves enzymatic resolution of racemic intermediates using porcine pancreas lipase (PPL). This method achieves enantiomeric excess (ee) >96% for the (S)-enantiomer but is limited to small-scale synthesis.

Industrial Production Considerations

Solvent and Catalyst Optimization

Industrial protocols favor DMF or THF due to their high boiling points and compatibility with alkali metals. Catalytic KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

Purification Techniques

  • Distillation : Effective for removing low-boiling byproducts.

  • Column Chromatography : Essential for laboratory-scale purity (>95%) but cost-prohibitive industrially.

  • Crystallization : Limited utility due to the compound’s oily consistency .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 1-Butoxy-3-(phenylmethoxy)propan-2-ol, and how should experimental parameters be optimized?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column). For GC-MS, derivatization may be required to improve volatility. Optimize column temperature gradients (e.g., 50°C to 250°C at 10°C/min) and mobile phase composition (e.g., acetonitrile/water 70:30 for HPLC). Validate purity using nuclear magnetic resonance (NMR) spectroscopy, focusing on δ 3.4–4.2 ppm for ether and alcohol protons .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (EN 374 certified) and safety goggles. Use P95 respirators for vapor exposure .
  • Ventilation : Conduct experiments in a fume hood with ≥0.5 m/s airflow.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage systems to prevent environmental contamination .

Q. What are the critical physicochemical properties of this compound, and how do they influence experimental design?

  • Methodological Answer : Key properties include:

  • LogP (Partition Coefficient) : Estimated at ~2.1 (via computational tools like ACD/Labs), suggesting moderate hydrophobicity. This impacts solvent selection (e.g., ethyl acetate for extractions).
  • Boiling Point : Predicted ~250°C (analogous to structurally similar ethers). Use reduced-pressure distillation to prevent thermal decomposition .
  • Stability : Stable under inert atmospheres but may degrade in acidic/alkaline conditions. Store at 2–8°C in amber glass .

Advanced Research Questions

Q. How can stereochemical variations in this compound be resolved, and what challenges arise in chiral synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) at 1.0 mL/min. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
  • Synthetic Challenges : Steric hindrance at the propan-2-ol moiety complicates nucleophilic substitution. Optimize reaction conditions (e.g., phase-transfer catalysis with tetrabutylammonium bromide) to enhance yield .

Q. What experimental strategies address discrepancies in toxicological data for this compound, particularly regarding carcinogenicity?

  • Methodological Answer :

  • In Vitro Assays : Perform Ames tests (OECD 471) with Salmonella typhimurium TA98 and TA100 strains ± metabolic activation (S9 fraction).
  • In Vivo Studies : Conduct 28-day OECD 407 rodent studies, focusing on hepatic and renal biomarkers. Note that conflicting IARC classifications (Group 2B vs. ACGIH A4) may arise from metabolite variability (e.g., phenylmethoxy oxidation products) .

Q. How can computational modeling predict the environmental fate of this compound, and what experimental validation is required?

  • Methodological Answer :

  • Software Tools : Use EPI Suite for biodegradation (BIOWIN) and bioaccumulation (BCFBAF) predictions.
  • Validation Experiments :
  • Hydrolysis : Monitor degradation at pH 4, 7, and 9 (OECD 111) via LC-MS.
  • Soil Mobility : Conduct column leaching tests (OECD 121) with loamy sand (pH 6.5). Correlate results with logD and soil sorption coefficients (Koc) .

Data Contradictions and Resolution

Q. Why do safety data sheets (SDS) for structurally similar compounds show variability in acute toxicity classifications?

  • Analysis : Differences arise from impurities (e.g., residual alkoxylation reagents) and test protocols. For example, 1-Butoxy-2-propanol (CAS 5131-66-8) is classified as H302 (oral toxicity) , while analogs with phenyl groups show higher dermal irritation (H315). Always cross-reference batch-specific SDS and conduct in-house toxicity screening .

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